molecular formula C10H9BrN2O2 B13608723 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine

5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine

Cat. No.: B13608723
M. Wt: 269.09 g/mol
InChI Key: URBQDFHLDPUEFL-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3+2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but there are also metal-free synthetic routes available .

Industrial Production Methods

The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Biological Activity

5-(3-Bromo-4-methoxyphenyl)isoxazol-3-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an isoxazole ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of 3-bromo-4-methoxyphenyl derivatives with isoxazole precursors. For instance, modifications to the phenyl group can influence the compound's biological properties significantly .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that derivatives of isoxazole exhibit varying degrees of activity against different bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has highlighted the potential of this compound in cancer therapy. Isoxazole derivatives have been investigated for their ability to inhibit specific targets involved in cancer cell proliferation. In a study focusing on BRD4 inhibitors, compounds structurally related to isoxazoles exhibited anti-proliferative effects against MV4-11 cells, with IC50 values around 0.78 μM . This suggests that this compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound has been explored for its enzyme inhibition capabilities, particularly in relation to cholinesterases. Some studies have reported that related compounds can inhibit acetylcholinesterase (AChE) with IC50 values lower than 5 µM, indicating potential use in treating neurodegenerative diseases . The molecular docking studies suggest strong interactions with the enzyme's active site, enhancing its inhibitory effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the bromine and methoxy groups can significantly impact potency and selectivity:

Modification Effect on Activity
Bromine substitutionEnhances antimicrobial potency
Methoxy group positionAffects solubility and bioavailability
Isomeric variationsAlters binding affinity for targets

Case Studies

  • Antimicrobial Efficacy : A study reported that isoxazole derivatives showed promising results against resistant strains of bacteria, suggesting that modifications to the phenyl group could yield more effective antimicrobial agents .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain isoxazole derivatives inhibited cell growth in various cancer cell lines, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Compounds similar to this compound have been evaluated for their neuroprotective effects through AChE inhibition, providing insights into their therapeutic potential in neurodegenerative disorders .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-(3-bromo-4-methoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9BrN2O2/c1-14-8-3-2-6(4-7(8)11)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13)

InChI Key

URBQDFHLDPUEFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)N)Br

Origin of Product

United States

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